molecular formula C6H6BrNO B3013091 4-Bromo-5-cyclopropyl-1,3-oxazole CAS No. 2287280-10-6

4-Bromo-5-cyclopropyl-1,3-oxazole

Cat. No.: B3013091
CAS No.: 2287280-10-6
M. Wt: 188.024
InChI Key: WBGOAVXRPLNFLI-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-1,3-oxazole is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.024. The purity is usually 95%.
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Scientific Research Applications

Bio-Fe3O4 Magnetic Nanoparticles in Synthesis

4-Bromo-5-cyclopropyl-1,3-oxazole derivatives have been synthesized using bio-Fe3O4 magnetic nanoparticles. These nanoparticles facilitate the green synthesis of thioxo-1,3-oxazole derivatives, which have shown potential in antimicrobial and antioxidant activities (Ghazvini, Sheikholeslami-Farahani, Hamedani, Shahvelayati, & Rostami, 2020).

Antioxidant Agents Synthesis

4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, related to this compound, have been synthesized for their potential as potent antioxidant agents. These compounds have shown higher antioxidant activity compared to standard antioxidants in specific assays (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).

Role in Coordination Chemistry

Oxazole ligands, closely related to this compound, play a crucial role in coordination chemistry, especially in transition metal-catalyzed asymmetric organic syntheses. These compounds are valuable due to their versatility and ease of synthesis from readily available precursors (Gómez, Muller, & Rocamora, 1999).

Solar Photo-Thermochemical Syntheses

This compound derivatives have been synthesized using solar photo-thermochemical methods. This approach is considered more environmentally friendly and efficient for producing such compounds (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Gold-Catalyzed Syntheses

The synthesis of highly functionalized 4-aminooxazoles, structurally related to this compound, has been achieved through gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition. This method offers a versatile approach to creating complex oxazole compounds with significant bioactive potential (Gillie, Jannapu Reddy, & Davies, 2016).

Future Directions

Oxazole-based molecules, including “4-Bromo-5-cyclopropyl-1,3-oxazole”, are significant heterocyclic nuclei that have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . Future research may focus on developing new synthetic strategies, exploring their biological activities, and their potential applications in medicine and agriculture .

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGOAVXRPLNFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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